(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid
Overview
Description
Naltriben mesylate is a potent and selective antagonist of the delta-2 opioid receptor and an activator of transient receptor potential melastatin 7 (TRPM7) channels. It is primarily used in scientific research to study neurological diseases and cancer due to its ability to enhance glioblastoma cell migration and invasion .
Preparation Methods
The synthesis of Naltriben mesylate involves several steps, starting from the appropriate isoquinoline derivatives. The synthetic route typically includes cyclization, reduction, and methanesulfonation reactions. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods are closely regulated to ensure consistency and quality .
Chemical Reactions Analysis
Naltriben mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of new compounds with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Naltriben mesylate has a wide range of scientific research applications:
Neurology: It is used to study the mechanisms of neuronal cell death and neurodegenerative diseases. .
Cancer Research: Naltriben mesylate enhances glioblastoma cell migration and invasion, making it a useful tool in cancer research to understand tumor progression and metastasis.
Addiction Research: It has been shown to reduce self-administration of alcohol in animal models, indicating its potential use in studying addiction and developing treatments.
Mechanism of Action
Naltriben mesylate exerts its effects primarily through its interaction with delta-2 opioid receptors and TRPM7 channels. As a delta-2 opioid receptor antagonist, it blocks the receptor’s activity, which can modulate pain and other physiological responses. As a TRPM7 activator, it induces calcium influx in cells, which is crucial for various cellular processes, including cell migration, proliferation, and survival .
Comparison with Similar Compounds
Naltriben mesylate is unique due to its dual role as a delta-2 opioid receptor antagonist and a TRPM7 activator. Similar compounds include:
Naltrindole: Another delta-opioid receptor antagonist but does not activate TRPM7 channels.
TRPM7 Inhibitors: Compounds like waixenicin A, which inhibit TRPM7 activity, are used to study the opposite effects on cellular processes compared to Naltriben mesylate
Naltriben mesylate’s ability to enhance glioblastoma cell migration and invasion sets it apart from other delta-opioid receptor antagonists, making it particularly valuable in cancer research .
Properties
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20-,24+,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFZOCDAWPIBB-IDRHMUJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017623 | |
Record name | Naltriben mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122517-78-6 | |
Record name | 4,8-Methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, 7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-, (4bS,8R,8aS,14bR)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122517-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltriben mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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